molecular formula C6H11ClO B3377430 4-Chloro-3,3-dimethylbutan-2-one CAS No. 13104-53-5

4-Chloro-3,3-dimethylbutan-2-one

Cat. No. B3377430
CAS RN: 13104-53-5
M. Wt: 134.6 g/mol
InChI Key: ZTIQUSIDVGYUBW-UHFFFAOYSA-N
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Description

“4-Chloro-3,3-dimethylbutan-2-one” is an organic compound with the molecular formula C6H11ClO . It is also known by other synonyms such as “4-chloro-3,3-dimethyl-2-butanone”, “1-Chlor-2,2-dimethyl-butan-3-on”, and “4-chloro-3,3-dimethylindolin-2-one” among others .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass is 134.049850 Da and the average mass is 134.604 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm³, a boiling point of 163.7±23.0 °C at 760 mmHg, and a flash point of 72.9±13.7 °C . It has a molar refractivity of 34.7±0.3 cm³, a polar surface area of 17 Ų, and a molar volume of 136.1±3.0 cm³ .

Scientific Research Applications

Synthesis Applications

  • One-Pot Synthesis : 4-Chloro-2,2-dimethylbutanal, a related compound, has been used in the synthesis of novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. This synthesis is carried out in water, providing an environmentally friendly approach (D’hooghe, Van Driessche, & Kimpe, 2009).

Spectroscopic Analysis

  • Vibrational and Conformational Analysis : Infrared and Raman spectra were obtained for related compounds, such as 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane. These studies are crucial for understanding the vibrational properties and stable conformations of such compounds (Crowder, 1993).

Photodegradation Studies

  • Photodegradation of Fungicides : The photostability of triadimefon, a fungicide containing a 3,3-dimethylbutan-2-one group, was studied to understand its behavior under field conditions. This research is vital for assessing environmental impact and degradation pathways (Nag & Dureja, 1997).

Catalysis Research

  • Hydrogenolysis Studies : Research on the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts, including ruthenium and nickel, provides insights into the selectivity and efficiency of these catalysts. Such studies are fundamental in the field of industrial catalysis (Machiels, 1979).

Material Science

  • Dynamics in Plastic Crystalline Phases : Studies on the dynamics of isomeric alcohols, including 3,3-dimethylbutan-1-ol, in solid-state polymorphism offer significant insights into molecular motions and phase behavior. This research is critical for understanding the physical properties of materials (Carignani et al., 2018).

properties

IUPAC Name

4-chloro-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5(8)6(2,3)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIQUSIDVGYUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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